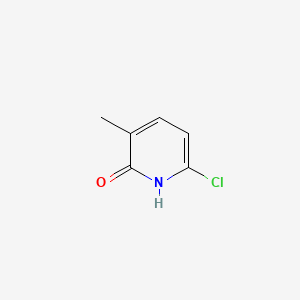

6-Chloro-3-methylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-3-5(7)8-6(4)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOBGUJWZCQOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729351 | |

| Record name | 6-Chloro-3-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261576-82-2 | |

| Record name | 6-Chloro-3-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261576-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-methylpyridin-2(1H)-one: A Core Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 6-Chloro-3-methylpyridin-2(1H)-one (CAS No. 79698-53-6), a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. Its unique structural features—a pyridinone core, a reactive chlorine atom, and a methyl group—make it a versatile and valuable intermediate for the synthesis of complex molecular architectures. This document delves into its fundamental properties, logical synthesis, chemical reactivity, and applications, grounding all claims in established scientific principles and literature.

Core Physicochemical Properties

This compound exists in a tautomeric equilibrium with its enol form, 6-chloro-3-methylpyridin-2-ol. However, in most conditions, the pyridinone (keto) form predominates. The core properties are summarized below. While specific experimental data for properties like melting and boiling points are not widely reported in public literature, indicating its status as a specialized intermediate rather than a bulk commodity, its characteristics can be reliably inferred from its structure and comparison with closely related analogues.

| Property | Value | Source / Method |

| CAS Number | 79698-53-6 | [Parchem] |

| Molecular Formula | C₆H₆ClNO | [Parchem] |

| Molecular Weight | 143.57 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Inferred from analogues |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in polar organic solvents (e.g., DCM, MeOH, DMSO); limited solubility in water (Predicted) | Chemical Principle |

| Tautomeric Forms | Pyridin-2(1H)-one (major) and Pyridin-2-ol (minor) | Structural Analysis |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not commonly detailed in standard chemical literature, but a logical and efficient pathway can be designed based on established transformations of pyridine derivatives. The most plausible route involves the selective hydrolysis of a 2,6-dichloro-3-methylpyridine precursor.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology & Rationale

Step 1: Synthesis of 2,6-Dichloro-3-methylpyridine

The precursor, 2,6-dichloro-3-methylpyridine, can be synthesized from 3-methylpyridine (3-picoline).

-

Protocol: A common industrial method involves the high-temperature chlorination of pyridine derivatives[1]. Alternatively, a more regioselective laboratory-scale synthesis involves a two-step process:

-

N-Oxidation: 3-methylpyridine is oxidized to 3-methylpyridine-1-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

-

Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene. This reaction proceeds via an addition-elimination mechanism, preferentially installing chlorine atoms at the 2- and 6-positions, which are activated by the N-oxide. A patent describes a similar transformation yielding 2,6-dichloro-3-methylpyridine with a 68% yield[2].

-

-

Causality: The N-oxide is crucial as it activates the pyridine ring for electrophilic attack by the chlorinating agent at the ortho (2,6) and para (4) positions. Subsequent rearrangement and deoxygenation lead to the chlorinated pyridine.

Step 2: Selective Hydrolysis to this compound

-

Protocol: The target compound is obtained via selective hydrolysis of one chlorine atom from 2,6-dichloro-3-methylpyridine. This is typically achieved by reacting the dichlorinated precursor with an aqueous base, such as sodium hydroxide, under elevated temperature and pressure. A similar procedure for the hydrolysis of 2,6-dichloropyridine to 6-chloro-2(1H)-pyridinol reports an 85% yield[3].

-

Causality: The chlorine atoms at the 2- and 6-positions of the pyridine ring are highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen. Hydroxide ions act as nucleophiles, displacing one of the chlorine atoms. The reaction is typically selective for monosubstitution under controlled conditions because the introduction of the electron-donating hydroxyl group (or its conjugate base, the oxido group) deactivates the ring towards a second substitution.

Key Chemical Reactivity

The synthetic utility of this compound stems from its three primary reactive sites: the C6-chloro group, the N-H proton of the amide, and the aromatic ring system.

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SₙAr) at C6: The chlorine atom at the 6-position is the most versatile handle. It is activated for displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols) due to the adjacent electron-withdrawing ring nitrogen and the carbonyl group at C2. This reaction is fundamental to its use as a scaffold in medicinal chemistry, allowing for the introduction of diverse functional groups to modulate biological activity[4].

-

N-Alkylation and N-Acylation: The acidic proton on the ring nitrogen can be readily removed by a base (e.g., NaH, K₂CO₃), generating an ambident nucleophile. Subsequent reaction with electrophiles such as alkyl halides or acyl chlorides typically occurs at the nitrogen atom, providing N-substituted pyridinones.

-

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the amide functionality and the methyl group are weakly activating. Electrophilic substitution, such as nitration or halogenation, is possible under forcing conditions and is expected to be directed by the existing substituents.

Applications in Medicinal Chemistry and Drug Development

The pyridin-2(1H)-one moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bonds with biological targets and its favorable physicochemical properties.

-

As a Bioisostere: The pyridinone ring can act as a bioisostere for other aromatic or amide-containing structures, helping to improve properties like metabolic stability and cell permeability.

-

Enzyme Inhibition: This scaffold is a cornerstone in the development of various enzyme inhibitors. For example, novel inhibitors of METTL3, an enzyme implicated in acute myeloid leukemia (AML), were developed using a pyridin-2(1H)-one core. The 6-chloro and 3-methyl substituents are critical for tuning the molecule's shape and electronic properties to fit into the enzyme's active site and establish potent interactions.

-

Kinase Inhibitors: Naphthyridin-2(1H)-ones, which can be synthesized from pyridinone precursors, are used as kinase inhibitors in cancer therapy[5]. The strategic placement of substituents, facilitated by reactive handles like the 6-chloro group, is essential for achieving selectivity and potency.

Spectroscopic Characterization (Predicted)

While specific, publicly archived spectra for this compound are scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. A certificate of analysis for this compound confirms its structure has been verified by NMR and LCMS[6].

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at C4 and C5, coupled to each other. - Methyl Protons: A singlet in the aliphatic region (δ ~2.0-2.3 ppm) for the C3-methyl group. - N-H Proton: A broad singlet (δ > 10 ppm) for the amide proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (δ ~160-165 ppm) for the C2 carbonyl. - Aromatic Carbons: Five distinct signals in the aromatic region (δ ~100-150 ppm), with the carbon bearing the chlorine (C6) being significantly downfield. - Methyl Carbon: A signal in the upfield region (δ ~15-20 ppm). |

| IR | - N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ characteristic of the pyridinone carbonyl. - C=C Stretch: Aromatic ring stretching vibrations in the 1550-1600 cm⁻¹ region. - C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹. |

| MS (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 143, with an M+2 isotope peak at m/z 145 (approximately one-third the intensity of M⁺) due to the presence of ³⁷Cl. - Fragmentation: Likely loss of CO (m/z 115) and/or Cl radical (m/z 108). |

Safety and Handling

As a chlorinated heterocyclic compound and a reactive chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Classification (Inferred): Based on data for similar compounds like 6-chloropyridin-2-ol, it is likely to be harmful if swallowed, and cause skin and serious eye irritation[7].

-

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents[8].

-

Stability: The compound is stable under recommended storage conditions. It may decompose under high heat, emitting toxic fumes such as hydrogen chloride and nitrogen oxides[8].

References

- Shinkichi, S., & Toshiyuki, A. (1981). Process for preparing 2,6-dichloropyridine. U.S.

- Holl, M., et al. (1994). Preparation of substituted 2-chloropyridines. U.S.

-

Wang, Y., et al. (2009). Synthesis and characterization of 6-chloro-2(1H)-pyridinol. ResearchGate. [Link]

-

He, L., et al. (2021). Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1H)-one Moiety. ACS Medicinal Chemistry Letters, 12(9), 1389–1395. [Link]

-

Marco, E., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6296. [Link]

-

PubChem. 6-Chloropyridin-2-ol - Safety and Hazards. National Center for Biotechnology Information. [Link]

Sources

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. solutions.covestro.com [solutions.covestro.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 79698-53-6|(3-Chloropyridin-4-yl)methanol|BLD Pharm [bldpharm.com]

- 6. buyat.ppg.com [buyat.ppg.com]

- 7. testing.chemscene.com [testing.chemscene.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to the Solubility of 6-Chloro-3-methylpyridin-2(1H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone physicochemical property that dictates its fate from early-stage screening to formulation and ultimately, its bioavailability. Poor solubility can be a significant impediment, leading to challenges in formulation, unreliable in vitro assay results, and compromised in vivo efficacy. This guide, designed for the discerning researcher and drug development professional, provides a comprehensive overview of the solubility characteristics of 6-Chloro-3-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present data but to also provide the rationale behind experimental approaches, ensuring a deeper understanding of the principles at play.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. For this compound (CAS No. 79698-53-6), a detailed experimental characterization is the ideal, though often elusive, starting point. In the absence of extensive empirical data in publicly accessible literature, we can leverage computational predictions and knowledge of analogous structures to build a foundational profile.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Solubility |

| Molecular Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | Moderate molecular weight, generally favorable for solubility. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | Indicates a moderate lipophilicity, suggesting a balance between aqueous and organic solvent solubility. |

| pKa (Acid Dissociation Constant) | ~8.5 - 9.5 (for the N-H proton) | The acidic proton on the pyridinone ring allows for the formation of salts with bases, which can significantly alter solubility in protic solvents. |

| Hydrogen Bond Donors | 1 (N-H group) | The N-H group can participate in hydrogen bonding with acceptor solvents. |

| Hydrogen Bond Acceptors | 1 (Carbonyl oxygen) | The carbonyl oxygen is a strong hydrogen bond acceptor. |

| Polar Surface Area (PSA) | ~30 - 40 Ų | A moderate PSA suggests that the molecule has polar characteristics that will influence its interaction with polar solvents. |

Expert Commentary: The pyridin-2(1H)-one tautomer is known to be the predominant form over its 2-hydroxypyridine isomer. The presence of both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O) allows for the formation of strong intermolecular hydrogen bonds, potentially leading to a stable crystal lattice. Overcoming this lattice energy is a key factor in the dissolution process. The chloro and methyl substituents will modulate the overall polarity and lipophilicity of the molecule. The chlorine atom, being electron-withdrawing, can influence the acidity of the N-H proton.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The N-H and C=O groups of the pyridinone will readily interact with these solvents, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but lack a hydrogen bond-donating group. The carbonyl oxygen of the pyridinone can still act as a hydrogen bond acceptor for any potential donors, and dipole-dipole interactions will be significant. Solubility in these solvents is expected to be moderate to good, depending on the specific solvent's polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the pyridinone ring and the presence of hydrogen bonding motifs, the solubility of this compound in nonpolar solvents is anticipated to be low.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published solubility data for this compound, this section provides detailed, field-proven protocols for its experimental determination. These methods are designed to be self-validating and provide the robust data required for drug development decision-making.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method with HPLC Analysis

This is the gold standard method for determining the intrinsic solubility of a compound at equilibrium.

Causality Behind Experimental Choices: The shake-flask method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. HPLC with UV detection is chosen for its specificity and sensitivity, allowing for accurate quantification of the dissolved compound, even in the presence of minor impurities.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set at a constant temperature (typically 25 °C) for 24 to 48 hours. This extended time is necessary to ensure equilibrium is reached.

-

Sampling: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm chemically compatible filter (e.g., PTFE for organic solvents).

-

Dilution: Immediately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to prevent precipitation and to bring the concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often a good starting point. The mobile phase should be optimized to achieve good peak shape and retention time for the analyte.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area versus concentration. Use the linear regression equation from the calibration curve to determine the concentration of the diluted samples, and then back-calculate to determine the solubility in the original solvent.

Kinetic Solubility Determination via UV-Vis Plate Reader

This high-throughput method is valuable for early-stage drug discovery when compound availability is limited. It provides an estimate of solubility under non-equilibrium conditions.

Causality Behind Experimental Choices: This method mimics the scenario where a compound is first dissolved in a stock solution (typically DMSO) and then diluted into an aqueous or organic medium. The formation of a precipitate is detected by light scattering (turbidity), providing a rapid assessment of the kinetic solubility limit. A UV-Vis plate reader is a common and accessible instrument for this purpose.

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Solvent Addition: To a separate 96-well plate, add the organic solvent of interest to each well.

-

Mixing: Transfer a small, fixed volume of each DMSO stock dilution to the corresponding wells of the plate containing the organic solvent. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate with gentle shaking for a set period (e.g., 2 hours) at room temperature. Measure the absorbance (as an indicator of turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: Plot the measured absorbance against the concentration of this compound. The kinetic solubility is estimated as the concentration at which a sharp increase in absorbance is observed, indicating the formation of a precipitate.

Concluding Remarks for the Practicing Scientist

For early-stage discovery, the kinetic solubility assay offers a rapid, high-throughput assessment. For lead optimization and pre-formulation activities, the thermodynamic shake-flask method is indispensable for obtaining accurate equilibrium solubility data. By understanding the principles behind these methods and executing them with precision, researchers can generate reliable data to guide their projects forward, mitigating risks associated with poor solubility and enabling the development of successful drug candidates.

References

-

General Principles of Solubility: Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC press. [Link]

-

Solubility in Drug Discovery: Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

-

Experimental Methods for Solubility Determination: Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 10-17. [Link]

-

HPLC for Solubility Determination: The United States Pharmacopeia (USP). General Chapter <1236> Solubility. [Link]

-

Physicochemical Property Prediction: SwissADME, a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

-

CAS Registry: Chemical Abstracts Service. [Link]

Topic: Potential Applications of "6-Chloro-3-methylpyridin-2(1H)-one" in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-2(1H)-one ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, highly versatile derivative: 6-Chloro-3-methylpyridin-2(1H)-one . We will dissect the strategic advantages conferred by its unique substitution pattern—a reactive chlorine atom at the 6-position and a methyl group at the 3-position. This document serves as a guide for senior application scientists and drug discovery professionals, exploring the scaffold's potential in designing next-generation therapeutics, with a focus on kinase inhibition, neurodegenerative disorders, and antiviral applications. We will provide not just a review of applications, but also the causal logic behind experimental designs, detailed synthetic protocols, and data-driven insights into structure-activity relationships (SAR).

The Strategic Value Proposition: Why this compound?

The utility of a scaffold in a drug discovery campaign is determined by its synthetic tractability, its ability to present functional groups in a desirable three-dimensional orientation, and its inherent "drug-like" properties. This compound excels in these areas due to two key structural features.

-

The C6-Chloro Group: A Versatile Synthetic Handle: The chlorine atom at the 6-position is not merely a substituent; it is a powerful and reliable anchor for molecular diversification. Its presence activates the pyridinone ring for nucleophilic aromatic substitution (SNAr) reactions. This is strategically crucial because it allows for the late-stage introduction of a wide array of nucleophiles (amines, thiols, alcohols), enabling the rapid generation of large and diverse compound libraries. This reactivity is also exploited in the design of targeted covalent inhibitors, where the chloro-substituted pyridine acts as an electrophilic "warhead" that can form a permanent bond with a strategically located nucleophilic residue (like cysteine) in a protein target.[1]

-

The C3-Methyl Group: A Subtle but Critical Modulator: The methyl group at the 3-position provides steric bulk and influences the electronic distribution of the pyridinone ring. This seemingly simple addition can have profound effects on biological activity by:

-

Enhancing Selectivity: It can create favorable van der Waals interactions in a specific target's binding pocket while causing steric clashes in off-targets.

-

Improving Metabolic Stability: It can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the final compound.

-

Fine-Tuning Potency: It can orient adjacent functional groups to optimize interactions with the target protein.

-

The interplay between the reactive C6-chloro and the modulating C3-methyl makes this scaffold a powerful starting point for fragment-based and structure-based drug design.

Therapeutic Applications & Mechanistic Insights

The pyridinone core is implicated in a wide range of biological activities.[2] By leveraging the specific features of the 6-chloro-3-methyl variant, researchers can rationally design potent and selective modulators for several important target classes.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[3] The 6-chloropyridinone scaffold is exceptionally well-suited for developing kinase inhibitors.

-

Covalent Inhibition Strategy: The electrophilic nature of the 6-chloropyridine moiety can be harnessed to design targeted covalent inhibitors (TCIs). In a notable example, a related N-(6-chloro-3-nitropyridin-2-yl) warhead was designed to target a rare cysteine residue (Cys604) in the hinge region of Monopolar Spindle 1 (MPS1) kinase, a target in triple-negative breast cancer.[1] Although the resulting compound showed modest activity against MPS1, it displayed significant inhibition of p70S6Kβ, another kinase with a similarly placed cysteine, validating the chemical principle.[1] This demonstrates a clear, mechanistically driven application for the 6-chloro group.

-

Dual FLT3/Aurora Kinase Inhibition for AML: In the development of treatments for Acute Myeloid Leukemia (AML), imidazo[4,5-b]pyridine-based compounds have emerged as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[4] The optimization of this series led to the identification of a preclinical candidate where a 6-chloro substituent on the core was critical for potent activity.[4] This highlights the importance of the chloro group in establishing key interactions within the kinase ATP-binding site.

Below is a conceptual workflow illustrating the design of a kinase inhibitor starting from our scaffold.

Caption: Drug discovery workflow using the 6-chloropyridinone scaffold.

Neurodegenerative Disorders: Alzheimer's Disease

A key strategy in treating complex diseases like Alzheimer's is the development of multi-target-directed ligands. Researchers have successfully applied this concept by creating "6-chloro-pyridonepezils," hybrid molecules that combine the N-benzylpiperidine moiety of the established drug Donepezil with a 2-chloropyridine-3,5-dicarbonitrile scaffold.[5]

These compounds were designed to be dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results were compelling: compound 8 in the series was equipotent to Donepezil for AChE inhibition and was 625-fold more selective for AChE over BuChE.[5] Molecular modeling confirmed that the chloropyridine portion of the molecule interacts with the peripheral anionic site (PAS) of the enzyme, while the Donepezil fragment binds to the catalytic active site (CAS).[5] This provides a clear rationale for using the 6-chloropyridinone core as a foundation for developing dual-binding-site inhibitors for enzymatic targets.

Antiviral Applications: Influenza Endonuclease Inhibition

The endonuclease activity of the polymerase acidic (PA) protein is essential for influenza virus replication, making it a prime target for antiviral drug development.[2] Through high-throughput X-ray crystallography fragment screening, a closely related analog, 5-chloro-3-hydroxypyridin-2(1H)-one, was identified as an effective chelating ligand that binds to the two catalytic metal ions (M1 and M2) in the endonuclease active site.[2] This discovery led to the development of a series of potent inhibitors.[2] The this compound scaffold, with its pyridinone oxygen and adjacent nitrogen/oxygen, retains this metal-chelating capability, making it a highly promising starting point for the design of novel anti-influenza agents and other metalloenzyme inhibitors.

Synthetic Strategies and Experimental Protocols

The primary synthetic advantage of this compound is the reactivity of the C6-chloro position. Below is a representative, detailed protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating C-C bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of the scaffold with a generic arylboronic acid to generate a 6-aryl-3-methylpyridin-2(1H)-one derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of argon/nitrogen, add the Pd(dppf)Cl₂ catalyst (0.03 eq). Subsequently, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously for 6-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-3-methylpyridin-2(1H)-one product.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Summary & Structure-Activity Relationship (SAR) Insights

The derivatization of the chloropyridinone core has yielded compounds with potent biological activity across different target classes. The following table summarizes key data from the literature for representative compounds.

| Compound Class | Target(s) | Key Compound Example | IC₅₀ / Kᵢ | Source |

| Neurodegeneration | Acetylcholinesterase (AChE) | 6-chloro-pyridonepezil 8 | 0.013 µM (hAChE) | [5] |

| Oncology | METTL3 | Compound 15 (pyridin-2-one core) | 50 nM | [6] |

| Oncology | FLT3 / Aurora A Kinase | Imidazo[4,5-b]pyridine 27e | 6.2 nM / 7.5 nM (Kd) | [4] |

Key SAR Insights:

-

For AChE Inhibitors: The 6-chloropyridine moiety was essential for dual binding at the PAS of acetylcholinesterase, demonstrating that this part of the scaffold can be used to anchor the molecule to secondary binding sites to increase potency and selectivity.[5]

-

For Dopamine D1R Ligands: In separate studies on 1-phenylbenzazepine scaffolds, the presence of a 6-chloro group was found to enhance D1 receptor affinity, indicating its favorable interaction within the receptor's binding pocket.[7][8]

-

For Kinase Inhibitors: The 6-chloro position on related pyridine and imidazopyridine cores is a common site for substitution that leads to potent inhibition, suggesting it either engages in important interactions or serves as a necessary vector to position other pharmacophoric elements correctly.[1][4]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold with immense potential for modern drug discovery. Its value is rooted in a combination of synthetic versatility, driven by the reactive C6-chloro group, and the ability for nuanced biological modulation via the C3-methyl group. The demonstrated success of related chloropyridine and pyridinone cores in developing potent and selective inhibitors for targets in oncology, neurodegeneration, and virology provides a robust and compelling blueprint for the future application of this specific scaffold. For research teams looking to rapidly generate novel intellectual property and identify high-quality lead compounds, this compound represents a validated and highly promising starting point.

References

-

Heitman, L. H., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. Available at: [Link]

-

Synthesis, pharmacological assessment, and molecular modeling of 6-chloro-pyridonepezils: new dual AChE inhibitors as potential drugs for the treatment of Alzheimer's disease. (n.d.). PubMed. Available at: [Link]

-

Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety. (2025). PubMed. Available at: [Link]

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (n.d.). PubMed Central. Available at: [Link]

-

Giri, R., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. Available at: [Link]

-

Giri, R., et al. (n.d.). "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. CUNY Academic Works. Available at: [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (2021). ScienceDirect. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, pharmacological assessment, and molecular modeling of 6-chloro-pyridonepezils: new dual AChE inhibitors as potential drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. [academicworks.cuny.edu]

The Lynchpin Intermediate: A Technical Guide to 6-Chloro-3-methylpyridin-2(1H)-one in Agrochemical Research

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The pyridin-2(1H)-one core is a privileged scaffold in the discovery of novel bioactive molecules, demonstrating a remarkable versatility that extends into the realm of modern agrochemicals. This technical guide focuses on a pivotal, yet often unheralded, building block: 6-Chloro-3-methylpyridin-2(1H)-one . While not typically an end-product itself, this intermediate is a critical linchpin in the synthesis of a diverse array of potential herbicides, fungicides, and insecticides. This document serves as an in-depth resource, elucidating the synthesis, chemical properties, and prospective applications of this compound. We will explore its role as a precursor to various agrochemical classes, delve into the plausible mechanisms of action of its derivatives, and provide detailed, actionable experimental protocols for its synthesis and characterization.

Introduction: The Pyridinone Scaffold in Agrochemical Discovery

The pyridinone ring system, with its inherent chemical functionalities, offers a unique combination of properties that are highly desirable in agrochemical design. The presence of a lactam group provides a site for hydrogen bonding, while the aromatic ring can be readily functionalized to modulate lipophilicity, steric bulk, and electronic properties. This adaptability allows for the fine-tuning of a molecule's interaction with its biological target, leading to enhanced efficacy and selectivity.

Derivatives of the pyridinone core have been successfully commercialized as agrochemicals, demonstrating a broad spectrum of biological activities. The strategic incorporation of substituents such as chlorine atoms and methyl groups, as seen in this compound, is a common tactic to influence the molecule's metabolic stability and target affinity. This particular substitution pattern provides a reactive handle for further chemical elaboration, making it a valuable starting point for combinatorial library synthesis in the quest for new active ingredients.

Synthesis of this compound: A Key Intermediate

The synthesis of this compound is typically achieved through the selective hydrolysis of a readily available precursor, 2,6-dichloro-3-methylpyridine. The differential reactivity of the two chlorine atoms on the pyridine ring is the cornerstone of this synthetic strategy.

Synthesis of the Precursor: 2,6-Dichloro-3-methylpyridine

The industrial preparation of 2,6-dichloro-3-methylpyridine often starts from more basic pyridine feedstocks. A common route involves the chlorination of 2-chloro-5-methylpyridine-1-oxide.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-methylpyridine [1]

-

Reaction: A solution of 2-chloro-5-methylpyridine-1-oxide (0.25 mol) and triethylamine (0.50 mol) in a suitable solvent (e.g., chlorobenzene) is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.

-

Chlorination: o-Phthaloyl chloride (0.50 mol) in chlorobenzene is added dropwise to the solution while maintaining the temperature under control.

-

Work-up: After the reaction is complete, the mixture is subjected to steam distillation. The distillate is then extracted with an organic solvent such as methylene chloride.

-

Purification: The organic extracts are combined, dried, and the solvent is removed by distillation. The crude product is then purified by recrystallization from a suitable solvent like hexane to yield 2,6-dichloro-3-methylpyridine.

Selective Hydrolysis to this compound

The conversion of 2,6-dichloro-3-methylpyridine to the target pyridinone relies on the greater susceptibility of the chlorine atom at the 2-position to nucleophilic attack compared to the chlorine at the 6-position. This selective hydrolysis can be achieved under basic conditions.

Experimental Protocol: Synthesis of this compound (Adapted from the general hydrolysis of dichloropyridines)[2]

-

Reaction Setup: 2,6-dichloro-3-methylpyridine is dissolved in a suitable solvent, and a basic solution (e.g., an aqueous solution of sodium hydroxide or potassium hydroxide) is added. The reaction is typically carried out under pressure and at an elevated temperature to facilitate the hydrolysis.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the selective hydrolysis of only one chlorine atom.

-

Work-up and Purification: Once the reaction has reached completion, the mixture is cooled and neutralized with an acid. The precipitated product, this compound, is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Figure 1: General synthetic workflow for this compound.

Applications in Agrochemical Synthesis

The strategic placement of the chloro, methyl, and pyridinone functionalities makes this compound a versatile intermediate for derivatization into various classes of agrochemicals.

Herbicidal Derivatives

The pyridinone scaffold is present in several classes of herbicides. By modifying the this compound core, it is possible to design novel herbicidal compounds.

-

Photosystem II (PSII) Inhibitors: Many herbicides act by inhibiting the D1 protein in the photosystem II complex, which blocks electron transport and leads to the formation of reactive oxygen species that destroy cell membranes[3][4]. The pyridinone ring can be a key component of the pharmacophore that binds to this protein.

-

Protoporphyrinogen Oxidase (PPO) Inhibitors: PPO-inhibiting herbicides block the synthesis of chlorophyll and heme, leading to the accumulation of phototoxic intermediates that cause rapid cell death under light conditions[5][6]. The pyridinone moiety can be incorporated into structures that mimic the natural substrate of the PPO enzyme.

Fungicidal Derivatives

Pyridinone and pyridine derivatives have also shown promise as fungicides.

-

Succinate Dehydrogenase Inhibitors (SDHIs): SDHI fungicides inhibit cellular respiration in fungi by blocking the succinate dehydrogenase enzyme complex[7][8][9]. The pyridinone scaffold can be elaborated to fit into the active site of this enzyme.

Insecticidal Derivatives

The chloromethylpyridine moiety is a well-established pharmacophore in several classes of insecticides. While this compound is a pyridinone, it can serve as a precursor to compounds that are structurally related to known insecticides. For instance, the neonicotinoid insecticides feature a chloropyridinylmethyl group.

Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding the mechanism of action and the structure-activity relationships of agrochemicals derived from this compound is crucial for the rational design of more potent and selective compounds.

Figure 2: Potential agrochemical applications derived from the core scaffold.

Key SAR insights for pyridinone-based agrochemicals often include:

-

The nature of the substituent on the nitrogen atom of the pyridinone ring: This can significantly impact the molecule's lipophilicity and its ability to bind to the target protein.

-

Substituents on the pyridine ring: The chloro and methyl groups on the core scaffold are critical starting points. Further functionalization at other positions can fine-tune the electronic and steric properties of the molecule.

-

The overall shape and conformation of the molecule: These are crucial for fitting into the active site of the target enzyme or receptor.

Analytical and Quality Control Protocols

The purity and identity of this compound are critical for its successful use as a synthetic intermediate. A combination of chromatographic and spectroscopic techniques is essential for its characterization.

Table 1: Analytical Methods for the Characterization of this compound

| Technique | Purpose | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradientDetection: UV at a suitable wavelength (e.g., 254 nm) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity assessment | Column: Capillary column (e.g., DB-5ms)Ionization: Electron Impact (EI)Detection: Mass selective detector |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR: To determine the number and environment of protons.¹³C NMR: To determine the number and environment of carbon atoms. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic peaks for C=O (lactam), C-Cl, and aromatic C-H bonds. |

Experimental Protocol: HPLC Analysis of this compound [10]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Sample Preparation: A known concentration of the compound is dissolved in the mobile phase.

-

Analysis: The retention time and peak area are used to determine the purity of the sample against a reference standard.

Conclusion

This compound represents a foundational building block in the expansive field of agrochemical research. Its accessible synthesis from common precursors and its versatile chemical handles make it an ideal starting point for the development of novel herbicides, fungicides, and insecticides. While it may not be the final active ingredient, its importance as a key intermediate cannot be overstated. A thorough understanding of its synthesis, reactivity, and the potential biological activities of its derivatives is essential for any researcher or scientist working at the forefront of agrochemical innovation. This guide provides a comprehensive overview to aid in the strategic utilization of this valuable scaffold in the ongoing effort to secure a sustainable and productive agricultural future.

References

-

Synergistic herbicide/insecticide composition containing certain pyridine carboxylic acids and certain insecticides. (2013). Justia Patents. Retrieved from [Link]

- N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene]. (n.d.). Google Patents.

- Herbicidal pyridine compounds. (n.d.). Google Patents.

-

Inhibition of Protoporphyrinogen Oxidase. (n.d.). Retrieved from [Link]

- Preparation of substituted 2-chloropyridines. (n.d.). Google Patents.

-

Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3865. Retrieved from [Link]

-

Photosystem II Inhibitors | Herbicide Symptoms. (n.d.). UC Agriculture and Natural Resources. Retrieved from [Link]

-

Fun, H. K., et al. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1785. Retrieved from [Link]

-

Novel solid form of 4-[amino]furan-2(5h)-one. (n.d.). Google Patents. Retrieved from

-

Kocourek, V., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1083. Retrieved from [Link]

-

Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. Retrieved from [Link]

-

Moustafa, A. H., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved from [Link]

-

Inhibitors of Photosystem II. (n.d.). PASSEL. Retrieved from [Link]

-

Pfizer Inc Patent: Antifungal Pyridine Derivatives for Treating Fungal Diseases. (2023). Pharmaceutical Technology. Retrieved from [Link]

-

Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]

- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JPH0616636A - Production of 6-chloro-3-pyridylmethylamine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. US20110130288A1 - Novel solid form of 4-[[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino]furan-2(5h)-one - Google Patents [patents.google.com]

- 8. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 9. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]

- 10. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Chloro-3-methylpyridin-2(1H)-one Derivatives and Analogs

Abstract

The 6-chloro-3-methylpyridin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile reactivity and presence in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals, detailing the core reactivity, synthetic derivatization strategies, and significant therapeutic applications of its analogs. We will explore the causality behind key experimental choices, present validated protocols, and map the structure-activity relationships that drive the design of next-generation therapeutics targeting a range of diseases, from cancer to infectious agents.

The this compound Core: Physicochemical Properties and Reactivity

The power of the this compound scaffold lies in its distinct electronic and structural features, which create multiple avenues for chemical modification. The pyridinone ring exists in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms, with the lactam form predominating in most conditions.[4] This feature is critical for its biological activity, as the N-H and C=O groups can act as both hydrogen bond donors and acceptors, mimicking peptide bonds and enabling strong interactions with biological targets like kinase hinges.[2][3]

The key reactive sites for derivatization are:

-

C6-Cl (Position 6): The chlorine atom is an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridinone carbonyl and the ring nitrogen activates the C-Cl bond for such transformations.

-

N1-H (Position 1): The acidic proton on the ring nitrogen can be readily deprotonated, allowing for N-alkylation or N-arylation to introduce diverse substituents.

-

C3-Methyl (Position 3): While less reactive, the methyl group can undergo functionalization, such as oxidation or halogenation, to provide further diversification.

-

C4 & C5 (Positions 4 and 5): These positions can be functionalized through electrophilic aromatic substitution, although this often requires specific directing groups or harsher conditions.

The interplay of these reactive sites allows for a combinatorial approach to library synthesis, enabling the exploration of a vast chemical space around a proven core.

Synthetic Strategies: Building Derivatives and Analogs

The generation of diverse libraries from the this compound core relies on a robust toolkit of synthetic organic reactions. The choice of reaction is dictated by the desired substituent and the overall synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions at C6

Palladium-catalyzed cross-coupling is the most powerful and widely used method for modifying the C6 position. The versatility of these reactions allows for the introduction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

-

Suzuki-Miyaura Coupling: For creating C(sp2)-C(sp2) bonds (biaryls). This is invaluable for extending the scaffold to probe additional pockets in a protein's active site.

-

Buchwald-Hartwig Amination: For forming C-N bonds. This introduces amines, which can serve as key hydrogen-bonding motifs or as handles for further functionalization.

-

Sonogashira Coupling: For creating C(sp2)-C(sp) bonds (alkynes). Alkynes are useful as rigid linkers or can be further transformed into other functional groups.[5]

Expert Insight: The success of these couplings hinges on the careful selection of the palladium catalyst, ligand, and base. For instance, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often required for efficient Buchwald-Hartwig amination on electron-deficient pyridinone systems. The choice of a weak base like potassium carbonate is often sufficient, preventing unwanted side reactions.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the C6-chloride with nucleophiles is a straightforward and atom-economical approach. This method is particularly effective with strong nucleophiles.

-

Amines, Thiols, and Alkoxides: These nucleophiles can readily displace the chloride, especially when the pyridinone ring is further activated by electron-withdrawing groups. For example, adding a nitro group at the C3 or C5 position significantly enhances the rate of SNAr.[6]

Expert Insight: SNAr reactions on chloropyridines can sometimes be sluggish. In such cases, microwave-assisted heating can dramatically reduce reaction times and improve yields.[6] The choice of a high-boiling point, polar aprotic solvent like DMSO or DMF is crucial for achieving the necessary reaction temperatures.

The following diagram illustrates the primary synthetic pathways for derivatizing the core scaffold.

Caption: Key synthetic derivatization routes for the this compound scaffold.

Therapeutic Applications and Biological Activity

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, establishing them as critical scaffolds in drug discovery.[7][8]

Protein Kinase Inhibition

Perhaps the most significant application is in the development of protein kinase inhibitors for oncology.[2] The pyridinone core acts as a bioisostere for the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.[2] Modifications at the C6 and N1 positions allow for the optimization of potency and selectivity against specific kinases.

-

MPS1 Kinase: Derivatives have been designed as potential inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in triple-negative breast cancer.[6]

-

Pim-1 Kinase: Substituted pyridones are potent inhibitors of Pim-1 kinase, another important cancer target.[9] The binding is often stabilized by a hydrogen bond network involving the pyridone, water molecules, and the catalytic core of the enzyme.[9]

The diagram below illustrates the general mechanism of action for pyridinone-based kinase inhibitors.

Caption: Mechanism of action for pyridinone-based kinase inhibitors in a signaling pathway.

Other Therapeutic Areas

The utility of this scaffold extends beyond oncology:

-

Antiviral Agents: Pyridinone derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[10]

-

Anti-inflammatory and Analgesic: Certain substituted pyridin-2(1H)-ones have shown potent anti-allodynic effects in models of inflammatory pain.[11]

-

Antibacterial Agents: The scaffold is being explored for the development of novel antibacterial compounds.[7]

Structure-Activity Relationships (SAR)

Systematic studies have revealed key SAR trends that guide rational drug design:

-

Electron-withdrawing groups on the pyridinone ring can increase the acidity of the N1-H proton, enhancing hydrogen bonding interactions and inhibitory activity.[3]

-

Bulky substituents at the C6 position can be used to achieve selectivity for specific kinases by exploiting unique features of their ATP-binding pockets.

-

The 3-methyl group often provides a beneficial steric and electronic contribution, and its removal or modification can significantly impact activity.[12]

The following table summarizes representative SAR data for a hypothetical series of Pim-1 kinase inhibitors.

| Compound ID | R1 (at N1) | R6 (at C6) | Pim-1 IC50 (nM) |

| A-1 | H | -Cl | 5000 |

| A-2 | H | -Ph | 500 |

| A-3 | H | -(4-NH2-Ph) | 80 |

| A-4 | -CH3 | -(4-NH2-Ph) | 65 |

| A-5 | H | -(3-NH2-Ph) | 250 |

Data is illustrative and based on general principles found in the literature.[9][13] This data shows that replacing the C6-chloro with an aminophenyl group (A-3 vs. A-2) dramatically improves potency, likely due to an additional hydrogen bond interaction. N-alkylation (A-4) provides a modest improvement, while the position of the amine substituent is critical for activity (A-3 vs. A-5).

Key Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for the synthesis and characterization of key derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 6-aryl-3-methylpyridin-2(1H)-one derivative.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Pd(PPh3)4 (0.05 eq.)

-

Sodium carbonate (Na2CO3) (2.0 eq.)

-

1,4-Dioxane and Water (4:1 mixture)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh3)4 catalyst.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl derivative.

Validation: The structure and purity of the final product must be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 6-amino-3-methylpyridin-2(1H)-one derivative.

Materials:

-

This compound (1.0 eq.)

-

Primary or secondary amine (2.0 eq.)

-

N,N-Diisopropylethylamine (DIEA) (3.0 eq.)

-

Dry 1,4-Dioxane or N,N-Dimethylformamide (DMF)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound and the desired amine in dry 1,4-dioxane.

-

Add DIEA to the stirring solution.

-

Heat the reaction mixture to reflux (or 100-120 °C) for 18-26 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, remove the solvent under vacuum.

-

Purify the resulting crude product via flash column chromatography on silica gel to yield the target compound.[6]

Validation: Confirm the structure and purity of the product by 1H NMR, IR, and HRMS. For unambiguous regiochemistry, single-crystal X-ray diffraction can be employed if suitable crystals are obtained.[6]

Future Perspectives

The this compound scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on:

-

Covalent Inhibitors: Designing derivatives with electrophilic "warheads" that can form covalent bonds with non-catalytic cysteine residues near the active site, leading to increased potency and duration of action.[6]

-

PROTACs and Molecular Glues: Using the pyridinone core as a warhead to recruit proteins for targeted degradation.

-

Novel Analogs: Exploring bioisosteric replacements for the pyridinone core, such as pyridazinones or naphthyridinones, to access novel intellectual property and improved pharmacological profiles.[1][8]

The foundational principles of synthesis and SAR outlined in this guide provide a robust framework for scientists to continue innovating and unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

-

Schröter, C., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

-

Caballero, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]

-

N/A. (N/A). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed. Available at: [Link]

-

Gris, G., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Center for Biotechnology Information. Available at: [Link]

-

Song, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

-

N/A. (N/A). A solvent-free and efficient synthesis of bicyclic 2-pyridone derivatives for endoplasmic reticulum imaging. ResearchGate. Available at: [Link]

-

N/A. (N/A). Selected N‐substituted 2‐pyridones with biological activity. ResearchGate. Available at: [Link]

-

D'Abbraccio, J., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. National Center for Biotechnology Information. Available at: [Link]

-

Pineda-Urbina, K., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

N/A. (N/A). Synthesis of 2-pyridones. Organic Chemistry Portal. Available at: [Link]

-

Song, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Available at: [Link]

-

Wang, Y., et al. (2010). 6-Methylpyridine-2(1H)-thione. National Center for Biotechnology Information. Available at: [Link]

-

N/A. (N/A). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

-

N/A. (N/A). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Mu, Y., et al. (2005). Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining. PubMed. Available at: [Link]

-

D'Abbraccio, J., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Publications. Available at: [Link]

-

Kim, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Center for Biotechnology Information. Available at: [Link]

-

N/A. (N/A). Fig. S9 Formation of fluorescent 2-pyridones from citric acid and.... ResearchGate. Available at: [Link]

-

N/A. (N/A). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. N/A. Available at: [Link]

-

Pitre, S., et al. (2020). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. National Center for Biotechnology Information. Available at: [Link]

-

N/A. (N/A). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. ResearchGate. Available at: [Link]

-

Sun, H., et al. (1997). Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety. PubMed. Available at: [Link]

-

Kant, R., et al. (2012). 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. National Center for Biotechnology Information. Available at: [Link]

-

N/A. (N/A). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton ePrints. Available at: [Link]

-

Agapie, T., et al. (2018). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical modification and structure-activity relationships of pyripyropenes. 3. Synthetic conversion of pyridine-pyrone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

A Theoretical Exploration of 6-Chloro-3-methylpyridin-2(1H)-one: A Guide to Reactivity and Synthetic Potential

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 6-Chloro-3-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By integrating fundamental principles of organic chemistry with computational insights on related structures, this document offers a predictive framework for understanding its electronic properties, tautomeric equilibrium, and susceptibility to various chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic versatility of this important scaffold.

Introduction: The Significance of the Pyridinone Core

Pyridinone and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence stems from a combination of factors: the ability to engage in hydrogen bonding, the conformational influence on appended pharmacophores, and a rich, tunable reactivity profile. The subject of this guide, this compound, encapsulates these key features, presenting a versatile platform for the synthesis of more complex molecular architectures. Understanding the inherent reactivity of this molecule is paramount to its effective utilization in the design and synthesis of novel chemical entities.

Electronic Structure and Tautomerism: The Foundation of Reactivity

The chemical behavior of this compound is fundamentally governed by its electronic structure and the dynamic equilibrium between its tautomeric forms.

Tautomeric Equilibrium: Pyridinone vs. Hydroxypyridine

This compound exists in a tautomeric equilibrium with its corresponding 2-hydroxy-6-chloro-3-methylpyridine form. For most pyridin-2-one systems, the pyridinone tautomer is significantly favored, a preference driven by a combination of resonance stabilization and favorable hydrogen bonding interactions in both solution and the solid state[1][2]. The pyridinone form benefits from a charge-separated resonance contributor that imparts aromatic character, with the negative charge residing on the electronegative oxygen atom and the positive charge on the nitrogen[2]. This charge distribution is energetically more favorable than the corresponding resonance form of the hydroxypyridine tautomer.

Diagram 1: Tautomeric Equilibrium and Resonance Structures

Caption: The two-step addition-elimination mechanism for SNAr.

Experimental Correlation: The synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine from 2,6-dichloro-3-nitropyridine demonstrates the feasibility of regioselective nucleophilic aromatic substitution at a chlorinated position activated by an electron-withdrawing group.[3] This provides strong precedent for the expected reactivity of this compound with various nucleophiles.

Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

Reactant Preparation: Dissolve this compound (1.0 eq.) and the desired nucleophile (1.1-2.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or 1,4-dioxane).

-

Base Addition: Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-3.0 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-150 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Electrophilic Aromatic Substitution

The pyridinone ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group and the chlorine atom. However, under forcing conditions, reactions may proceed. The directing effects of the substituents would need to be considered:

-

The -NH- group (part of the lactam) is strongly activating and ortho-, para-directing.

-

The -C=O group is deactivating and meta-directing.

-

The -CH3 group is weakly activating and ortho-, para-directing.

-

The -Cl group is deactivating but ortho-, para-directing.

The overall outcome will be a complex interplay of these directing effects, with substitution likely occurring at the C5 position, which is ortho to the activating methyl group and meta to the deactivating carbonyl group.

N-Alkylation and N-Arylation

The nitrogen atom of the pyridinone ring can act as a nucleophile, participating in alkylation or arylation reactions. These reactions typically require a base to deprotonate the N-H bond, forming a more nucleophilic pyridinone anion.

Protocol: General Procedure for N-Alkylation

-

Reactant Preparation: Suspend this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or THF).

-

Deprotonation: Add a strong base (e.g., NaH or K2CO3) (1.1-1.5 eq.) and stir at room temperature for 30-60 minutes.

-

Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.0-1.2 eq.) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent. The organic layer is then washed, dried, concentrated, and the product purified by column chromatography.

Cross-Coupling Reactions

The C-Cl bond at the 6-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions provide powerful methods for introducing carbon-carbon and carbon-heteroatom bonds. While chlorides are generally less reactive than bromides or iodides in these transformations, the use of specialized ligands and reaction conditions can facilitate efficient coupling.

Diagram 3: Potential Cross-Coupling Pathways

Caption: Overview of potential cross-coupling reactions.

Computational Insights from Related Systems

Molecular electrostatic potential (MEP) maps of similar structures would likely show a region of high positive potential (electron deficiency) around the C6 carbon, further supporting its role as an electrophilic center for nucleophilic attack.

Summary of Reactivity

The following table summarizes the predicted reactivity of this compound.

| Reaction Type | Reactivity | Key Reactive Site(s) | Influencing Factors |

| Nucleophilic Aromatic Substitution | High | C6 | Electron-withdrawing C=O and Cl groups |

| Electrophilic Aromatic Substitution | Low | Likely C5 | Deactivating C=O and Cl; directing effects of all substituents |

| N-Alkylation/Arylation | Moderate to High | N1 | Requires a base for deprotonation |

| Cross-Coupling Reactions | Moderate | C6 | Requires appropriate catalyst/ligand system for C-Cl activation |

Conclusion

This compound is a versatile synthetic intermediate with a well-defined and predictable reactivity profile. Its electronic structure, dominated by the pyridinone tautomer and the influence of the chloro and carbonyl substituents, primes the molecule for nucleophilic aromatic substitution at the C6 position. This reaction, along with N-alkylation/arylation and various cross-coupling reactions, provides a rich toolbox for the elaboration of this scaffold into more complex, biologically active molecules. While electrophilic substitution is predicted to be challenging, the overall synthetic utility of this compound is substantial. This theoretical guide provides a solid foundation for the rational design of synthetic routes and the exploration of new chemical space based on the this compound core.

References

-

Schwidom, J.; et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

-

Wang, G., & Li, Y. (2009). Synthesis and characterization of 6-chloro-2(1H)-pyridinol. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-